![molecular formula C14H17ClN2O2 B2904384 ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride CAS No. 52855-69-3](/img/structure/B2904384.png)
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride
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Overview
Description
“Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Novel Compounds
Several studies have focused on synthesizing new derivatives of imidazole and evaluating their potential applications. For instance, Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and assessed their antibacterial activity, indicating the potential for developing new antibiotics (Al-badrany, Mohammed, & Alasadi, 2019). Similarly, Bekircan and Bektaş (2008) prepared ethyl imidate hydrochlorides and explored their reactions to create various compounds, demonstrating the versatility of imidazole derivatives in synthesizing diverse chemical structures (Bekircan & Bektaş, 2008).
Biological Activity Evaluation
Research has also been conducted on the biological activities of imidazole derivatives. The study by Mohareb and Gamaan (2018) subjected ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to heterocyclization reactions, yielding compounds with significant antitumor activities against various cancer cell lines, highlighting the potential of imidazole derivatives in cancer therapy (Mohareb & Gamaan, 2018).
Antifungal and Antimicrobial Applications
Imidazole derivatives have shown promise in antifungal and antimicrobial applications. For example, the synthesis and evaluation of benzimidazole acetohydrazide derivatives as epidermal growth factor receptor (EGFR) inhibitors were conducted, indicating a potential route for developing new therapeutic agents (Demirel et al., 2017). Additionally, Toraskar, Kadam, and Kulkarni (2009) synthesized azetidinones with moderate to good antifungal activity, further demonstrating the utility of imidazole derivatives in addressing fungal infections (Toraskar, Kadam, & Kulkarni, 2009).
Mechanism of Action
Target of Action
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride is a compound that contains an imidazole ring . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The specific interactions and resulting changes would depend on the exact nature of the derivative and its target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)10-13-15-8-9-16(13)11-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFZJHHRLGAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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